N,N,2-Trimethyl-1H-imidazole-1-carboxamide: A Technical Guide for Researchers
N,N,2-Trimethyl-1H-imidazole-1-carboxamide: A Technical Guide for Researchers
An In-depth Exploration of a Niche Heterocyclic Compound for Drug Discovery and Development
This guide provides a comprehensive technical overview of N,N,2-Trimethyl-1H-imidazole-1-carboxamide (CAS 162574-73-4), a small molecule with potential applications in medicinal chemistry and drug development. While publicly available data on this specific compound is limited, this document synthesizes information on the broader class of imidazole carboxamides to offer insights into its potential properties, biological activities, and research avenues. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring novel heterocyclic scaffolds.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its development as a potential therapeutic agent. For N,N,2-Trimethyl-1H-imidazole-1-carboxamide, the basic molecular information has been established.
| Property | Value | Source |
| CAS Number | 162574-73-4 | [1] |
| Molecular Formula | C₇H₁₁N₃O | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| Appearance | Not specified (likely a solid) | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | [2] |
| Storage | Store in a cool, dry place, protected from light and moisture. | [2] |
Due to the limited public data, experimental determination of properties such as melting point, boiling point, pKa, and LogP is a crucial first step for any research program involving this compound. The presence of the imidazole ring and the carboxamide group suggests that the molecule will have both hydrogen bond donor and acceptor capabilities, influencing its solubility and interactions with biological targets.
Synthesis and Characterization
A reliable synthetic route and robust analytical methods are paramount for the advancement of any novel compound in a drug discovery pipeline.
Proposed Synthetic Pathway
While a specific, published synthesis for N,N,2-Trimethyl-1H-imidazole-1-carboxamide was not found in the public domain, a plausible synthetic route can be postulated based on established organic chemistry principles. The key step would be the formation of the carboxamide bond.
A likely approach involves the reaction of 2-methyl-1H-imidazole with a suitable carbamoylating agent. One common method is the use of dimethylcarbamoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran.
Alternatively, 2-methyl-1H-imidazole can be reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form an imidazolide intermediate, which is then reacted with dimethylamine to yield the final product.
Caption: Proposed synthesis of N,N,2-Trimethyl-1H-imidazole-1-carboxamide.
Characterization and Quality Control
The identity and purity of the synthesized compound must be confirmed using a panel of analytical techniques. Chemical suppliers of this compound indicate the availability of spectral data for confirmation.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum should show characteristic signals for the methyl groups and the imidazole ring protons.
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase method with a C18 column and a mobile phase consisting of a mixture of water and acetonitrile or methanol with a suitable modifier (e.g., formic acid or trifluoroacetic acid) would likely be effective.
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Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Potential Biological Activities and Therapeutic Applications
The imidazole carboxamide scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3] While the specific biological activity of N,N,2-Trimethyl-1H-imidazole-1-carboxamide is not yet reported, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
Kinase Inhibition
A significant number of kinase inhibitors feature an imidazole core. For instance, a recent study reported the discovery of 2,4-1H-imidazole carboxamides as potent and selective inhibitors of Transforming Growth Factor β-Activated Kinase 1 (TAK1).[4] TAK1 is a key signaling node in inflammatory and oncological pathways. Inhibition of TAK1 has shown therapeutic potential in models of cancer and inflammatory diseases.[4] Given its structural similarity, N,N,2-Trimethyl-1H-imidazole-1-carboxamide could be a candidate for screening against a panel of kinases, including TAK1.
Caption: Potential inhibition of the TAK1 signaling pathway by imidazole carboxamides.
Anticancer Activity
The imidazole ring is a common motif in anticancer agents. Some imidazole carboxamides have demonstrated direct anticancer effects. For example, imidazole-4-carboxamide has been shown to inhibit the expression of Axl, PD-L1, and PD-L2 in melanoma cells, suggesting a role in modulating the tumor microenvironment and improving responses to chemotherapy.[5] Furthermore, other substituted imidazole derivatives have been investigated for their potential as anticancer agents through various mechanisms, including the inhibition of topoisomerase I.[6]
Other Potential Applications
The versatility of the imidazole scaffold has led to its incorporation into compounds with a wide range of biological activities, including anticonvulsant, anti-Parkinson's, and antimicrobial properties.[3] Therefore, N,N,2-Trimethyl-1H-imidazole-1-carboxamide may warrant screening in a broad range of biological assays to uncover novel therapeutic applications.
Safety and Handling
Specific toxicological data for N,N,2-Trimethyl-1H-imidazole-1-carboxamide are not publicly available. However, based on the safety data sheets (SDS) of related imidazole compounds, the following general precautions should be observed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the compound-specific Safety Data Sheet provided by the supplier before handling and to perform a thorough risk assessment for any experimental procedures.
Conclusion and Future Directions
N,N,2-Trimethyl-1H-imidazole-1-carboxamide is a small molecule with a chemical structure that suggests potential for biological activity, particularly in the areas of kinase inhibition and oncology. The limited availability of public data highlights an opportunity for further research to fully characterize this compound.
Key future research directions include:
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Definitive Synthesis and Characterization: Development and publication of a robust synthetic route and comprehensive characterization data.
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In-depth Physicochemical Profiling: Experimental determination of key properties such as solubility, pKa, and LogP.
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Broad Biological Screening: Evaluation of the compound in a wide range of biological assays, including kinase panels and cancer cell line screening.
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Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific molecular targets and mechanisms of action will be crucial.
The exploration of novel chemical matter is a cornerstone of drug discovery. N,N,2-Trimethyl-1H-imidazole-1-carboxamide represents a promising, yet underexplored, starting point for research programs aimed at developing new therapeutics.
References
A comprehensive list of references is available for further reading and verification.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-(3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide - SRIRAMCHEM [sriramchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. banglajol.info [banglajol.info]
